2-(3-Fluorophenyl)pyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluorophenyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-9-4-1-3-8(7-9)11-10(13)5-2-6-14-11/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSJMLGDJWWLJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies and Chemical Transformations for 2 3 Fluorophenyl Pyridin 3 Amine and Analogues
State-of-the-Art Cross-Coupling Approaches
Cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis of 2-(3-Fluorophenyl)pyridin-3-amine and its derivatives heavily relies on these transformative reactions.
Palladium-Catalyzed Suzuki-Miyaura Coupling for Aryl-Pyridyl Linkages
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. libretexts.org It is particularly effective for creating the aryl-pyridyl linkage in this compound. This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or ester, with a halide or triflate in the presence of a palladium catalyst and a base. The general catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the desired biaryl product and regenerate the catalyst. libretexts.org
In the context of synthesizing this compound, this would typically involve the reaction of a 2-halopyridin-3-amine derivative with (3-fluorophenyl)boronic acid. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions. Modern advancements have introduced highly active and stable palladium precatalysts and bulky electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, which allow for the coupling of even challenging substrates like heteroaryl chlorides at room temperature. acs.org The use of aqueous media and ligand-free conditions has also been explored to develop more environmentally benign and cost-effective protocols. nih.govresearchgate.net
Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling for Aryl-Pyridyl Synthesis
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)2 | Na2CO3 | H2O/DMF | High |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)2 | Na2CO3 | H2O/DMF | 76 |
| 4-Chloroanisole | 2,6-Difluorophenylboronic acid | XPhos-Pd-G2 | K3PO4 | THF/H2O | 93 |
This table provides illustrative examples of Suzuki-Miyaura coupling reactions for the synthesis of aryl-pyridines, highlighting the versatility of the method.
Copper-Catalyzed N-Arylation Strategies for Amine Formation
The formation of the C-N bond in aryl amines is often accomplished through copper-catalyzed N-arylation reactions, commonly known as the Ullmann condensation or Buchwald-Hartwig amination. wikipedia.orgresearchgate.net The Ullmann reaction, a classic method, traditionally involves the coupling of an aryl halide with an amine at high temperatures using stoichiometric amounts of copper. wikipedia.org Modern modifications have led to the development of catalytic systems using soluble copper salts and various ligands, allowing for milder reaction conditions. wikipedia.orgcolby.edu
In the synthesis of 2-arylpyridin-3-amines, a copper-catalyzed approach could involve the coupling of a 2-arylpyridine derivative with an amino source or, conversely, the coupling of a 3-aminopyridine (B143674) with an aryl halide. The mechanism of these reactions can be complex and is thought to involve a Cu(I)/Cu(III) catalytic cycle. acs.org Ligands such as 1,10-phenanthroline (B135089) and 2-aminopyridine (B139424) N-oxide have been shown to be effective in promoting these transformations. nih.govhynu.edu.cn
Advanced Amine Synthesis Protocols
Beyond cross-coupling strategies, a range of other advanced synthetic protocols are available for the construction and functionalization of the amine group in this compound and its analogues.
Reductive Amination and Condensation Reactions
Reductive amination is a powerful and versatile method for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones. chemistrysteps.comlibretexts.orglibretexts.org The reaction proceeds in two steps: the formation of an imine or enamine intermediate from the reaction of a carbonyl compound with an amine, followed by the reduction of this intermediate to the corresponding amine. libretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comyoutube.com
For the synthesis of a 2-arylpyridin-3-amine, this could involve the reaction of a 2-aryl-3-oxopyridine (which would first need to be synthesized) with an ammonia (B1221849) source, followed by reduction. Alternatively, condensation reactions, such as those between hydrazines and isocyanates, can be employed to construct heterocyclic systems containing amine functionalities. thieme-connect.com
Nucleophilic Substitution Reactions on Pyridine (B92270) Scaffolds
Nucleophilic aromatic substitution (SNAr) reactions provide a direct method for introducing substituents onto an aromatic ring, including the pyridine scaffold. youtube.comacs.org In this reaction, a nucleophile attacks an electron-deficient aromatic ring that is substituted with a good leaving group, such as a halogen. youtube.com The presence of electron-withdrawing groups on the ring enhances its reactivity towards nucleophilic attack.
For the synthesis of this compound, an SNAr approach could involve the reaction of a 2-halo-3-nitropyridine with 3-fluoroaniline, followed by reduction of the nitro group. The pyridine ring itself is inherently electron-deficient, which facilitates nucleophilic substitution, particularly at the 2- and 4-positions. youtube.comnih.gov The reaction conditions, including the choice of solvent and base, can significantly influence the outcome of the reaction. rsc.org
Multi-Component Reactions for Structural Diversification
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov MCRs offer significant advantages in terms of atom economy, step economy, and the ability to rapidly generate libraries of structurally diverse compounds.
Several MCRs have been developed for the synthesis of substituted pyridines. researchgate.netresearchgate.netorganic-chemistry.orgnih.govmdpi.com For instance, a one-pot, three-component reaction of ynals, isocyanates, and amines can provide highly decorated pyridine derivatives. organic-chemistry.org Another example involves the reaction of an aldehyde, a malononitrile (B47326) derivative, and a primary amine to yield multi-substituted pyridines. nih.gov While a specific MCR for the direct synthesis of this compound may not be explicitly reported, the principles of MCRs can be applied to construct the core pyridine ring with the desired substitution pattern in a highly efficient manner.
Green Chemistry Approaches in Synthesis (e.g., Microwave-Assisted Synthesis)
The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules like this compound and its analogues. These approaches prioritize the use of less hazardous substances, energy efficiency, and waste reduction. A prominent green technique is microwave-assisted synthesis, which often leads to significantly shorter reaction times, higher yields, and improved product selectivity compared to conventional heating methods. nih.govbeilstein-journals.org
For instance, the synthesis of related nitrogen-containing heterocyclic compounds, such as 3-aminoimidazo[1,2-a]pyridines and pyrazines, has been successfully achieved using microwave irradiation. nih.govnih.gov This method has been employed in multicomponent reactions, which are themselves atom-economical, to rapidly generate molecular diversity. nih.gov In one example, microwave heating was used to facilitate the condensation and subsequent cyclization steps, dramatically reducing reaction times from hours to minutes. beilstein-journals.org The synthesis of various pyridine derivatives has been shown to be more efficient under microwave conditions, often proceeding in higher yields without the need for a catalyst or solvent. beilstein-journals.org
The application of microwave technology is not limited to the core synthesis but also extends to subsequent functionalization steps. For example, palladium-catalyzed cross-coupling reactions, a common method for creating carbon-carbon and carbon-heteroatom bonds in the synthesis of complex arylpyridines, can be significantly accelerated under microwave irradiation. nih.govnih.gov The use of water as a green solvent in such syntheses, sometimes in combination with microwave heating, further enhances the environmental friendliness of the process. researchgate.net
While direct microwave-assisted synthesis of this compound is not extensively detailed in the provided results, the successful application of this technology to structurally similar compounds, such as other substituted pyridines and their fused heterocyclic derivatives, strongly suggests its applicability. acs.orgrsc.orgrsc.org These methodologies offer a more sustainable and efficient alternative to traditional synthetic protocols. ijcrcps.com
Analytical Characterization Techniques for Structural Elucidation
The definitive identification and purity assessment of this compound and its analogues rely on a combination of powerful analytical techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and the presence of any impurities.
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. bas.bg
For analogues of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the pyridine and fluorophenyl rings. The chemical shifts (δ) of these protons are influenced by their electronic environment and their proximity to the nitrogen atom and the fluorine substituent. fluorine1.ru Coupling between adjacent protons (J-coupling) would provide information on the substitution pattern of the rings. rsc.orgrsc.org The protons of the amine group (-NH₂) would typically appear as a broad singlet. rsc.org
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. bas.bg The chemical shifts of the carbon atoms are indicative of their hybridization and bonding environment. For instance, carbons attached to the electronegative nitrogen and fluorine atoms would be expected to resonate at a lower field (higher ppm value). rsc.orgrsc.org Two-dimensional NMR techniques, such as COSY, HMQC, and HMBC, can be used for unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecular structure. bas.bg
Table 1: Representative NMR Data for Related Pyridine Structures
| Compound | Nucleus | Chemical Shift (δ, ppm) |
|---|---|---|
| 2-Phenylpyridine (B120327) | ¹H | 8.83–8.60 (m, 1H), 8.11–7.91 (m, 2H), 7.84–7.65 (m, 2H), 7.55–7.48 (m, 2H), 7.47–7.40 (m, 1H), 7.37–7.15 (m, 1H) rsc.org |
| ¹³C | 157.4, 149.6, 139.4, 136.7, 128.9, 128.7, 126.9, 122.1, 120.6 rsc.org | |
| 2-(4-Fluorophenyl)pyridine | ¹H | 8.73–8.61 (m, 1H), 8.04–7.93 (m, 2H), 7.80–7.73 (m, 1H), 7.72–7.65 (m, 1H), 7.25–7.21 (m, 1H), 7.20–7.11 (m, 2H) rsc.org |
Note: The data presented is for structurally related compounds and serves as an illustrative example. Actual chemical shifts for this compound may vary.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its molecular formula (C₁₁H₉FN₂). urfu.ruresearchgate.net The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, as specific fragments can be correlated to different parts of the molecule. This technique is crucial for confirming the identity of the synthesized compound. mdpi.com
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Calculated m/z |
|---|
Note: This is a predicted value. Experimental values from HRMS would be used for confirmation.
Infrared Spectroscopy (IR)
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds within its structure. Key expected absorptions include:
N-H stretching: for the primary amine group, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹.
C-H stretching: for the aromatic rings, usually found just above 3000 cm⁻¹.
C=C and C=N stretching: for the aromatic pyridine and phenyl rings, appearing in the 1450-1650 cm⁻¹ region. ijcrcps.com
C-F stretching: for the carbon-fluorine bond, which gives a strong absorption in the 1000-1400 cm⁻¹ range.
C-N stretching: for the aryl-amine bond, typically seen in the 1250-1360 cm⁻¹ region.
These characteristic peaks provide strong evidence for the presence of the key functional groups within the molecule. ijcrcps.com
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a synthesized compound. nih.gov In an HPLC analysis of this compound, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases.
A detector, typically a UV-Vis detector set at a wavelength where the compound absorbs strongly, is used to monitor the eluent. A pure sample of this compound would ideally show a single, sharp peak in the chromatogram. The retention time of this peak is characteristic of the compound under the specific HPLC conditions (e.g., column type, mobile phase composition, flow rate). The presence of other peaks would indicate impurities, and the area under each peak can be used to quantify the purity of the sample. acs.org For radiolabeled analogues, radio-HPLC is used to determine radiochemical purity. acs.org
Mechanistic Insights into the Biological Activity of 2 3 Fluorophenyl Pyridin 3 Amine Derivatives
Receptor Binding and Ligand-Receptor Interactions
Derivatives of 2-(3-Fluorophenyl)pyridin-3-amine are capable of interacting with receptors in highly specific ways, including through allosteric modulation and competitive binding. These interactions are crucial for their therapeutic potential.
Enzyme Inhibition and Modulation Pathways
Inhibition of Nucleotide Pyrophosphatases (e.g., NPP1, NPP3)
Nucleotide pyrophosphatase/phosphodiesterases (NPPs) are enzymes that hydrolyze extracellular nucleotides and are involved in various pathological processes, including cancer. NPP1 and NPP3, which share 50% sequence identity, are particularly relevant targets.
Research into inhibitors of NPP3 has identified several key structural features necessary for potent activity. Studies on 4-(phthalazin-1-yl)aminobenzenesulfonamide derivatives revealed that a free amino function on the terminal sulfonamide group is crucial for high inhibitory potency against NPP3. It is believed that the sulfonamido group forms strong interactions with the peptide chain of key amino acid residues (like Y289) in the enzyme's binding site. Replacement of this group with other substituents leads to a significant decrease in inhibitory activity, underscoring its importance for the mechanism of inhibition.
Modulation of DNA Synthesis and Cell Cycle Progression
The progression of the cell cycle is a tightly regulated process involving a series of checkpoints that ensure the fidelity of DNA replication and cell division. Dysregulation of this process is a hallmark of cancer, making the cell cycle an attractive target for therapeutic intervention. Several studies on related pyridine-containing compounds suggest that derivatives of this compound could potentially modulate DNA synthesis and cell cycle progression.
For instance, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have been shown to induce apoptosis and inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov Inhibition of CDKs can lead to cell cycle arrest at various phases, such as G1, S, or G2/M, thereby preventing the proliferation of cancer cells. One study on thieno[3,2-b]pyridine (B153574) derivatives observed an alteration in the cell cycle profile, with a notable decrease in the percentage of cells in the G0/G1 phase. nih.gov Furthermore, research on a compound containing a (S)-5-(3-fluorophenyl) moiety, structurally related to the compound of interest, identified it as a checkpoint kinase inhibitor. nih.gov Checkpoint kinases, such as Chk1 and Chk2, are crucial for the DNA damage response, and their inhibition can potentiate the effects of DNA-damaging agents by preventing cell cycle arrest and allowing cells with damaged DNA to proceed to mitosis, ultimately leading to cell death.
While direct evidence for this compound is lacking, the known activities of similar compounds suggest that it may interfere with the cell cycle through the inhibition of key regulatory proteins like CDKs or checkpoint kinases. Such inhibition would likely lead to a halt in the cell cycle, preventing DNA synthesis and cell division, which are critical for tumor growth.
Identification and Validation of Specific Molecular Targets
The identification of specific molecular targets is a crucial step in understanding the mechanism of action of a bioactive compound. For the this compound scaffold, the focus of many related studies has been on protein kinases due to their central role in cell signaling and proliferation.
Molecular docking studies have been employed to predict the binding of pyridine (B92270) derivatives to the active sites of various kinases. For example, some 2-amino-pyridine derivatives have been evaluated as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key enzyme in cell cycle regulation. tjpr.org Similarly, pyrazolo[3,4-b]pyridine derivatives have been investigated as inhibitors of both CDK2 and CDK9. mdpi.com These computational approaches help in identifying potential interactions, such as hydrogen bonds and hydrophobic interactions, between the compound and the amino acid residues in the kinase's ATP-binding pocket.
One study detailed the design and preclinical evaluation of a brain-permeable PET tracer for the P2Y12 receptor, which involved derivatives of a nicotinate (B505614) scaffold. acs.org While the core structure is different, this research highlights the process of target identification and validation for pyridine-containing compounds. The validation of a molecular target typically involves a combination of in silico modeling, in vitro binding assays, and cellular assays to confirm the compound's effect on the target's activity and the subsequent cellular response.
Although a specific, validated molecular target for this compound has not been explicitly reported in the reviewed literature, the collective evidence for related compounds strongly suggests that protein kinases are a probable class of targets. The fluorophenyl group, in particular, may contribute to the binding affinity and selectivity of the compound for its target kinase. Further experimental validation, including enzyme inhibition assays and crystallography, would be necessary to definitively identify and characterize the specific molecular targets of this compound and its derivatives.
Preclinical Research on Biological Activities and Therapeutic Potential of 2 3 Fluorophenyl Pyridin 3 Amine Scaffolds
Anticancer Activity Research
The pyridine (B92270) scaffold is a common feature in many compounds investigated for their potential as anticancer agents. researchgate.netresearchgate.net Research into analogous structures suggests that a compound like 2-(3-Fluorophenyl)pyridin-3-amine would likely be subjected to a battery of tests to determine its efficacy against cancer cells.
In vitro Cytotoxicity and Antiproliferative Assays
The initial step in assessing anticancer potential involves in vitro assays to determine a compound's toxicity towards cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
For a novel compound, researchers would typically test a range of concentrations against a panel of human cancer cell lines to determine its IC50 value—the concentration at which it inhibits 50% of cell growth. Commonly used cell lines for such screenings include:
HeLa: Cervical cancer
Caco-2: Colorectal adenocarcinoma
HepG2: Liver cancer mdpi.com
T47D: Breast cancer
MCF-7: Breast cancer (estrogen receptor-positive) nih.govnih.govresearchgate.netnih.govnih.gov
MDA-MB-231: Breast cancer (triple-negative) mdpi.comnih.govnih.gov
U937: Lymphoma
For instance, studies on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have shown moderate cytotoxic activity against cell lines such as MCF-7 and MDA-MB-468. nih.gov Similarly, various pyrrolo[2,3-d]pyrimidine derivatives have been evaluated for their cytotoxic effects against a range of cancer cells, including MCF-7. nih.gov
Table 1: Illustrative Data Table for In Vitro Cytotoxicity (MTT Assay) This table is a hypothetical representation of data that would be generated for this compound based on typical results for related compounds.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | Data not available |
| Caco-2 | Data not available |
| HepG2 | Data not available |
| T47D | Data not available |
| MCF-7 | Data not available |
| MDA-MB-231 | Data not available |
| U937 | Data not available |
Inhibition of Cancer Cell Proliferation
Beyond initial cytotoxicity, further studies would investigate the specific mechanisms by which a compound like this compound inhibits cancer cell proliferation. This could involve assays to assess the compound's effect on the cell cycle or its ability to induce apoptosis (programmed cell death). Techniques such as flow cytometry are often employed for this purpose. For example, some pyridine derivatives have been shown to halt tumor progression by interfering with critical signaling pathways. researchgate.net
Antimicrobial Spectrum Evaluation
The aminopyridine scaffold is also a key component in various compounds explored for their antimicrobial properties. nih.gov Therefore, a comprehensive evaluation of the antimicrobial spectrum of this compound would be a standard part of its preclinical assessment.
Antibacterial Activity
The antibacterial activity would be tested against a panel of both Gram-positive and Gram-negative bacteria.
Gram-positive bacteria: Research on related alkyl pyridinol compounds has demonstrated antimicrobial effects against Gram-positive bacteria. mdpi.com Common strains for testing include Staphylococcus aureus and Bacillus subtilis.
Mycobacterium tuberculosis: The emergence of drug-resistant tuberculosis necessitates the search for new therapeutic agents. mdpi.com Compounds containing a fluorophenyl group, such as 6-fluorophenylbenzohydrazides, have been shown to inhibit the growth of Mycobacterium tuberculosis. nih.gov Therefore, it would be pertinent to evaluate this compound against this pathogen. The Microplate Alamar Blue Assay (MABA) is a common method for determining the minimum inhibitory concentration (MIC) against M. tuberculosis. mdpi.comnih.gov
Table 2: Illustrative Data Table for Antibacterial Activity This table is a hypothetical representation of data for this compound.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | Data not available |
| Bacillus subtilis | Data not available |
| Escherichia coli | Data not available |
| Mycobacterium tuberculosis H37Rv | Data not available |
Antifungal Activity
The potential of this compound to combat fungal infections would also be investigated. Studies on other pyridine derivatives have shown activity against fungal pathogens like Candida albicans and Aspergillus niger. mdpi.comnih.govresearchgate.net Antifungal activity is typically assessed by determining the MIC, which is the lowest concentration of the compound that prevents visible fungal growth.
Biofilm Inhibition Studies
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which makes them notoriously resistant to antibiotics. The ability of a compound to inhibit biofilm formation is a significant therapeutic advantage. Research has shown that some fluorinated compounds, like fluoropyrimidines, can impair biofilm formation in bacteria such as E. coli. nih.gov Studies would likely be conducted to determine if this compound can prevent the formation of biofilms or eradicate established ones.
Assessment of Drug Resistance Development
The emergence of drug resistance is a significant hurdle in the long-term efficacy of many therapeutic agents. In the context of antibacterial agents, the development of resistance can render previously effective treatments obsolete. nih.gov Research into novel 3-(pyridine-3-yl)-2-oxazolidinone derivatives has included assessments of their potential for inducing drug resistance. For instance, compound 21d demonstrated a stable effect against S. pneumoniae (ATCC 49619) with less propensity for resistance development over a 15-day period compared to linezolid. nih.gov This suggests that modifications to the this compound scaffold could yield compounds that are less likely to induce resistance. The overuse and misuse of antibiotics are major contributors to the rise of bacterial resistance, making the development of new antibiotics with improved potency and a lower likelihood of resistance a critical area of research. nih.govresearchgate.net
Antiviral Activity Investigations
The pyridine nucleus is a "privileged" structure in medicinal chemistry, known for its presence in compounds with a wide array of therapeutic properties, including antiviral activity. nih.govmdpi.com The ongoing threat of viral pandemics, such as COVID-19, has intensified the search for new antiviral agents. nih.gov
Research has explored the antiviral potential of various pyridine-containing compounds. For example, phenylpyrazolone-1,2,3-triazole hybrids have been investigated for their inhibitory effects on the SARS-CoV-2 main protease. nih.gov Specifically, N-aryl 1,2,3-triazoles like 6a , 6c , and 6n have shown inhibitory activity comparable to the control inhibitor lopinavir. nih.gov Additionally, trifluoromethylthiolane derivatives have been studied for their impact on herpetic and adenoviral infections. sciforum.net Compound 10S52 (2-hydroxy-2-trifluoromethylthiolane) was found to significantly inhibit the reproduction of herpes simplex virus type 1 (HSV-1). sciforum.net
The general antiviral potential of pyridine derivatives is well-documented, with various synthesized compounds showing activity against different viral strains. nih.govmdpi.com
Anti-inflammatory and Immunomodulatory Effects
Compounds containing the pyridine scaffold have been investigated for their anti-inflammatory and immunomodulatory properties. Pyridine derivatives are known to possess a range of pharmacological effects, including anti-inflammatory actions. mdpi.comnih.gov
Studies on new derivatives of 3-hydroxy pyridine-4-one have demonstrated significant anti-inflammatory activity in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov It is hypothesized that the anti-inflammatory effects of these derivatives may be linked to their iron-chelating properties, as key enzymes in the inflammation pathway are heme-dependent. nih.gov
Furthermore, the immunomodulatory effects of compounds structurally related to the this compound scaffold have been evaluated. For example, 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate was investigated for its effects on the T cell-dependent antibody response (TDAR). nih.govresearchgate.net While this compound was found to be less potent at suppressing TDAR compared to perfluorooctanoic acid (PFOA), it did produce detectable changes in immune parameters, highlighting the need for further studies on its full immunomodulatory profile. nih.govresearchgate.net
Neurotransmission Modulation and CNS-Related Activities
The pyridine ring is a key feature in many compounds that are active in the central nervous system (CNS). nih.govnih.govresearchgate.net These compounds have shown potential in modulating neurotransmission and have been investigated for the treatment of various CNS disorders, including neurodegenerative diseases and psychiatric conditions. nih.gov
Derivatives of the this compound scaffold have been explored for their ability to modulate dopaminergic and other neurotransmitter systems. For instance, peptidomimetic analogues of L-prolyl-L-leucyl-glycinamide (PLG) have been shown to modulate dopamine (B1211576) D2-receptor agonist binding. nih.gov The purinergic signaling system, which can be influenced by pyridine-containing compounds, plays a role in modulating synaptic transmission, including GABAergic neurotransmission. nih.gov
The potential for these compounds to act as multi-target agents for CNS disorders is an active area of research. For example, novel amphetamine derivatives have been synthesized and evaluated for their efficacy as SERT/NET/H3 receptor agents with potential antidepressant applications. mdpi.com
Other Pharmacological Activities (e.g., Antidiabetic, Antidepressant, Antithrombolytic)
Beyond the aforementioned activities, the this compound scaffold and related pyridine derivatives have been investigated for a diverse range of other pharmacological effects.
Antidiabetic Activity: Certain antidiabetic agents are known to cross the blood-brain barrier and may exert antidepressant effects by reducing blood glucose levels, ameliorating oxidative stress and inflammation, and regulating the hypothalamic-pituitary-adrenal axis. nih.gov
Antidepressant Activity: The potential antidepressant effects of various compounds containing this scaffold have been explored. For example, the compound MDL 26,479 (2,4-dimethyl-5-(3-fluorophenyl)-3H-1,2,4-triazole-3-thione) has shown effects on Purkinje neurons consistent with antidepressant potential and may have a rapid onset of action. nih.gov
Antimalarial and Antimicrobial Activity: The pyridine nucleus is a common feature in compounds with antimalarial and antimicrobial properties. mdpi.comresearchgate.net For instance, a series of nih.govnih.govnih.govtriazolo[4,3-a]pyridine sulfonamides have been synthesized and evaluated as potential antimalarial agents. mdpi.com
Advanced Computational and Theoretical Chemistry Studies on 2 3 Fluorophenyl Pyridin 3 Amine
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to ascertain the mathematical relationship between the chemical structure of a compound and its biological activity. These models are instrumental in predicting the activity of new chemical entities, thereby streamlining the drug discovery process. A typical QSAR model is expressed as:
Activity = f(physicochemical properties and/or structural properties) + error
The development of a QSAR model involves the use of various molecular descriptors, which can be one-dimensional (e.g., pKa, logP), two-dimensional (e.g., topological indices), or three-dimensional (e.g., steric and electrostatic fields). These descriptors are correlated with the biological activity of a series of compounds to generate a predictive model.
Despite the utility of QSAR in medicinal chemistry for developing inhibitors for various targets, including kinases, a specific QSAR study focused on 2-(3-Fluorophenyl)pyridin-3-amine is not available in the reviewed literature. Such a study would require a dataset of structurally related compounds with corresponding biological activity data to derive a meaningful and predictive model.
Energy Frameworks and Hirshfeld Surface Analysis for Intermolecular Interactions
Energy framework analysis complements Hirshfeld surface analysis by calculating the interaction energies between molecules in the crystal, providing a quantitative measure of the forces holding the crystal together. These energies, including electrostatic, dispersion, and repulsion terms, help in understanding the stability and physical properties of the crystalline material.
While studies on related fluorinated pyridine (B92270) derivatives have utilized Hirshfeld surface analysis to characterize intermolecular contacts like H⋯H, C⋯H, O⋯H, and F⋯H interactions, no such analysis has been published specifically for this compound. The application of these methods would provide valuable insights into the supramolecular assembly and the nature of non-covalent interactions involving the fluorine atom and the amine and pyridine functionalities of the title compound.
Without experimental crystallographic data for this compound, a foundational requirement for these analyses, a detailed study of its intermolecular interactions using these computational techniques cannot be performed.
Future Directions and Emerging Research Avenues for 2 3 Fluorophenyl Pyridin 3 Amine Research
Development of Novel Analogues with Optimized Potency and Selectivity
A primary focus of future research will be the design and synthesis of new analogues of 2-(3-Fluorophenyl)pyridin-3-amine. The goal is to optimize its pharmacological profile, enhancing its potency against specific biological targets while minimizing off-target effects. Medicinal chemists will likely employ a variety of strategies to achieve this.
One common approach involves bioisosteric replacement, where key functional groups are swapped with others that have similar physical or chemical properties. For instance, the fluorophenyl moiety might be replaced with other substituted aromatic or heteroaromatic rings to explore different binding interactions. Similarly, the aminopyridine core can be modified. Research on other aminopyridine derivatives, such as thieno[2,3-b]pyridines, has shown that molecular stiffening through cyclization can significantly alter receptor binding affinity, sometimes negatively, suggesting that flexibility is a key consideration. nih.gov
Another strategy is structure-based drug design. If the three-dimensional structure of the target protein in complex with this compound is known, researchers can use computational modeling to design new analogues that fit more snugly into the binding pocket. This could involve adding or modifying substituents to exploit specific hydrophobic or hydrogen-bonding interactions. For example, in the development of other kinase inhibitors, adding heterocyclic motifs to improve hydrogen bonding with the kinase hinge region is a common and effective strategy. nih.gov
The table below illustrates a hypothetical set of analogues and their potential impact on potency, based on common medicinal chemistry strategies.
| Analogue | Modification | Rationale | Predicted Outcome |
| Analogue A | Replacement of the 3-fluorophenyl group with a 3,5-difluorophenyl group | To enhance hydrophobic interactions and potentially alter electronic properties. | Increased potency and/or selectivity. |
| Analogue B | Introduction of a methyl group on the pyridine (B92270) ring | To probe for additional binding pockets and improve metabolic stability. | Potentially altered selectivity profile. |
| Analogue C | N-alkylation of the amine group | To explore the impact of a basic side chain on target engagement and cell permeability. nih.gov | Modified pharmacokinetic properties and potential for new target interactions. |
| Analogue D | Cyclization to a tricyclic system (e.g., a carboline derivative) | To create a more rigid scaffold and improve binding affinity through conformational restriction. | Increased potency, but potential for reduced solubility. |
These synthetic efforts will be guided by iterative cycles of design, synthesis, and biological testing to systematically build a structure-activity relationship (SAR) profile for this class of compounds.
Identification of Undiscovered Biological Targets and Therapeutic Indications
While this compound may have known biological targets, it is plausible that it interacts with other proteins in the cell that have not yet been identified. Uncovering these "off-targets" can be a double-edged sword: they could be responsible for unwanted side effects, or they could represent new therapeutic opportunities.
Several experimental approaches can be used for target deconvolution. One powerful method is chemical proteomics, where the compound is immobilized on a solid support and used as "bait" to pull down its binding partners from cell lysates. The captured proteins are then identified using mass spectrometry.
Another approach is phenotypic screening. Here, the compound is tested across a wide range of cell-based assays that measure different cellular processes (e.g., cell proliferation, apoptosis, cytokine production). If the compound shows an interesting and unexpected effect in a particular assay, researchers can then work backward to identify the molecular target responsible for that effect.
The discovery of new targets could significantly expand the therapeutic potential of this compound and its analogues. For example, a compound initially developed as a kinase inhibitor might be found to also modulate an ion channel or a nuclear receptor. This could open up entirely new avenues for its use in different diseases, a process known as drug repurposing.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. mednexus.org These computational tools can analyze vast datasets to identify patterns that are not apparent to human researchers, thereby accelerating the design of new drug candidates. nih.govresearchgate.net
In the context of this compound research, AI and ML can be applied in several ways:
Predictive Modeling: ML models can be trained on existing SAR data to predict the biological activity of virtual compounds before they are synthesized. This allows researchers to prioritize the most promising candidates, saving time and resources. nih.gov These models can also predict pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and potential toxicity, further refining the selection process.
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for a specific biological target. nih.gov By providing the model with a set of desired properties, such as high potency and low toxicity, it can generate novel chemical structures, including analogues of this compound, that have a high probability of success.
High-Throughput Virtual Screening: AI can be used to screen massive virtual libraries of compounds to identify those that are likely to bind to a target of interest. nih.gov This can significantly narrow down the number of compounds that need to be tested experimentally.
The use of AI and ML is expected to dramatically reduce the time and cost associated with drug discovery, making it possible to explore chemical space more efficiently and identify novel drug candidates more quickly. nih.govbpasjournals.com
Advanced Methodologies for Preclinical Efficacy and Mechanism Validation
Once promising analogues have been identified, they must undergo rigorous preclinical testing to evaluate their efficacy and understand their mechanism of action. mdpi.com Future research will likely leverage a range of advanced methodologies to gain a more comprehensive understanding of how these compounds work in a biological system.
Patient-Derived Models: Instead of relying solely on traditional cancer cell lines, researchers are increasingly using patient-derived xenografts (PDXs) and organoids. nih.gov These models, which are created from a patient's own tumor tissue, better recapitulate the complexity and heterogeneity of human disease, providing a more accurate assessment of a drug's potential efficacy.
Biomarker Discovery: Identifying biomarkers that can predict which patients are most likely to respond to a particular drug is a key goal of personalized medicine. Advanced "omics" technologies, such as genomics, transcriptomics, and proteomics, can be used to identify molecular signatures that correlate with drug sensitivity. For example, analyzing the phosphorylation levels of downstream substrates can confirm the inhibition of a specific kinase in vivo. researchgate.net
Advanced Imaging Techniques: Non-invasive imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), can be used to visualize the distribution of a drug in the body and its effect on tumor growth in real-time. This can provide valuable information about a drug's pharmacokinetics and pharmacodynamics.
The table below outlines some of the advanced preclinical models and their applications.
| Methodology | Description | Application in Research |
| Patient-Derived Xenografts (PDX) | Implantation of human tumor tissue into immunocompromised mice. | Efficacy testing in a model that reflects the heterogeneity of human tumors. nih.gov |
| 3D Organoid Cultures | Self-organizing three-dimensional structures grown from stem cells that mimic the architecture and function of an organ. | High-throughput screening and mechanism of action studies in a more physiologically relevant system. |
| CRISPR-Cas9 Gene Editing | A powerful tool for precisely editing the genome of cells. | Validating drug targets by knocking out or modifying the gene that encodes the target protein. |
| In Vivo Biomarker Analysis | Measuring the levels of specific molecules in tissue or blood samples from treated animals. | Confirming target engagement and monitoring treatment response. researchgate.net |
Role as a Chemical Biology Tool for Pathway Elucidation
Beyond its potential as a therapeutic agent, this compound and its derivatives can serve as valuable chemical biology tools to dissect complex biological pathways. escholarship.org By modifying the compound to create a chemical probe, researchers can investigate the function of its target protein in a cellular context.
One common strategy is to attach a "tag" to the molecule, such as a fluorescent dye or a biotin (B1667282) molecule. The fluorescent tag allows researchers to visualize the localization of the target protein within the cell, while the biotin tag can be used to pull down the protein and its interacting partners for further analysis.
Another approach is to develop a photo-affinity probe. This involves incorporating a photoreactive group into the molecule that, upon exposure to UV light, will form a covalent bond with its target protein. This allows for the irreversible labeling and subsequent identification of the target.
By using these chemical probes in combination with other techniques, such as genetic manipulation and proteomics, researchers can gain a deeper understanding of the signaling pathways and cellular processes in which the target protein is involved. sri.comnih.gov This knowledge can not only validate the target for drug discovery but also uncover new biological insights.
Q & A
Q. What are the optimal synthetic routes for 2-(3-Fluorophenyl)pyridin-3-amine, and how do reaction conditions influence yield?
The synthesis can be achieved via:
- Suzuki-Miyaura Cross-Coupling : React 3-nitro-2-chloropyridine with 3-fluorophenylboronic acid, followed by nitro group reduction (e.g., using H₂/Pd-C or NaBH₄). This method yielded 30% for a chlorophenyl analog .
- Microwave-Assisted Cyclization : Adapt protocols for related pyridin-3-amine derivatives by reacting 2-halophenols with nitro-substituted pyridines under microwave irradiation (150–200°C, 10–30 min), followed by catalytic hydrogenation . Key factors affecting yield include catalyst choice (Pd vs. Cu), solvent polarity, and reaction time. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Q. How should researchers characterize the structural and electronic properties of this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Identify substituent effects (e.g., fluorine’s deshielding at ~160 ppm in ¹³C NMR).
- MS (ESI/HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
- X-ray Crystallography : Use SHELX software for structure refinement. For example, SHELXL can resolve torsional angles between the fluorophenyl and pyridine rings, critical for understanding conformational stability .
- DFT Calculations : Optimize geometry using Gaussian or ORCA to predict electronic properties (e.g., HOMO-LUMO gaps) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data for fluorinated pyridin-3-amine analogs?
- Systematic SAR Studies : Synthesize derivatives with varying substituents (e.g., -CF₃, -OCH₃) on the phenyl ring. Evaluate enzyme inhibition (e.g., COX-2 IC₅₀) to isolate electronic vs. steric effects .
- Meta-Analysis of Assay Conditions : Compare results across cell lines (e.g., HEK293 vs. CHO) or buffer pH, as fluorine’s electronegativity may alter membrane permeability .
- Crystallographic Validation : Co-crystallize active analogs with target proteins (e.g., kinases) to confirm binding modes using SHELX-refined structures .
Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry?
- Docking Simulations : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Fluorine’s hydrophobic interactions and hydrogen-bonding with backbone amides can be quantified .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields). Fluorine’s role in reducing metabolic degradation can be inferred from RMSD plots .
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and BBB penetration, critical for CNS-targeting derivatives .
Q. What are key considerations in designing fluorinated pyridin-3-amine derivatives for enzyme inhibition?
- Substituent Placement : Fluorine at the 3-position on phenyl enhances metabolic stability but may reduce solubility. Balance with polar groups (e.g., -OH, -NH₂) on the pyridine ring .
- Bioisosteric Replacement : Replace fluorine with -CF₃ or -OCF₃ to modulate potency and selectivity, as seen in COX-2 inhibitors .
- In Vitro/In Vivo Correlation : Validate pharmacokinetics using LC-MS/MS to measure plasma concentrations and metabolite profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
